2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]
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Overview
Description
2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobi[fluorene] core structure. This compound is known for its unique electronic properties and is often used in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Preparation Methods
The synthesis of 2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the spirobi[fluorene] core. This core is then functionalized with pyrene groups through a series of reactions, including Suzuki coupling and other palladium-catalyzed cross-coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dimethylformamide (DMF) .
Chemical Reactions Analysis
2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced fluorene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or chlorine under specific conditions.
Scientific Research Applications
2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[6-(9,9’-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9’-spirobi[fluorene] primarily involves its electronic properties. The spirobi[fluorene] core provides a high triplet energy state, which is crucial for efficient electron transport. The pyrene groups contribute to the compound’s fluorescence and stability. These properties make it an effective material in electronic devices, where it facilitates charge transport and improves device performance .
Comparison with Similar Compounds
Similar compounds include:
2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobi[fluorene]: Known for its excellent electron transport properties and high triplet energy.
2,7-bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]: Offers good electron transport and thermal properties.
2,7-bis(4-phenylbenzofuro[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]: Similar in structure and function, with high triplet energy and good electron transport properties.
These compounds share the spirobi[fluorene] core but differ in their functional groups, which can affect their electronic properties and applications.
Properties
CAS No. |
723285-22-1 |
---|---|
Molecular Formula |
C66H38 |
Molecular Weight |
831.0 g/mol |
IUPAC Name |
2-[6-(9,9'-spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C66H38/c1-7-19-55-45(13-1)46-14-2-8-20-56(46)65(55)59-23-11-5-17-49(59)51-33-29-41(37-61(51)65)43-31-25-39-28-36-54-44(32-26-40-27-35-53(43)63(39)64(40)54)42-30-34-52-50-18-6-12-24-60(50)66(62(52)38-42)57-21-9-3-15-47(57)48-16-4-10-22-58(48)66/h1-38H |
InChI Key |
MGDCGZVIVNHTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=C8C=CC9=C1C8=C(C=C7)C=CC1=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Origin of Product |
United States |
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